Methyl 4-azidobutanoate
Overview
Description
Methyl 4-azidobutanoate is an organic compound with the molecular formula C5H9N3O2. It is a derivative of butanoic acid, where the carboxyl group is esterified with methanol, and an azido group is attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-azidobutanoate can be synthesized through a multi-step process. One common method involves the conversion of 4-bromobutanoic acid to its methyl ester, followed by substitution of the bromine atom with an azido group. The reaction conditions typically involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle azides, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-azidobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Sodium Azide: Used for the substitution of halides to introduce the azido group.
Copper Catalysts: Employed in click chemistry for the cycloaddition of azides and alkynes.
Reducing Agents: Such as LiAlH4 for the reduction of azides to amines.
Major Products Formed
1,2,3-Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Methyl 4-azidobutanoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the preparation of polymers and hybrid materials, where the azido group can be used for cross-linking and functionalization.
Biological Research: Employed in the modification of biomolecules, such as peptides and proteins, through bioorthogonal reactions.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active triazole derivatives.
Mechanism of Action
The mechanism of action of methyl 4-azidobutanoate primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring through a 1,3-dipolar cycloaddition mechanism . The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the synthesis of polymers .
Comparison with Similar Compounds
Methyl 4-azidobutanoate can be compared with other azido compounds, such as:
Methyl 4-azido-2-methylbutanoate: Similar in structure but with a methyl group on the second carbon atom.
4-Azidobutyric acid methyl ester: Another ester derivative of butanoic acid with an azido group.
Uniqueness
This compound is unique due to its specific structure, which allows for versatile reactivity in organic synthesis and materials science. Its ability to form stable triazole rings through click chemistry makes it particularly valuable in various research applications .
Properties
IUPAC Name |
methyl 4-azidobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCLJBYTRUAAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527176 | |
Record name | Methyl 4-azidobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87517-47-3 | |
Record name | Methyl 4-azidobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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